molecular formula C19H22N4S2 B11492142 7-(azepan-1-yl)-3-benzyl-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(azepan-1-yl)-3-benzyl-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11492142
M. Wt: 370.5 g/mol
InChI Key: JPLAODWZCLEXMD-UHFFFAOYSA-N
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Description

7-(azepan-1-yl)-3-benzyl-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione: is a fascinating compound with a complex structure. Let’s break it down:

    Thiazole Core: Thiazole is a core structural motif found in various natural products and synthetic compounds.

    Functional Groups:

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps

    Hydrazonoyl Halide Reaction: Hydrazonoyl halides react with a precursor containing an isoindoline-1,3-dione group.

    Arylidenemalononitrile Reaction: Further modification involves reacting the core structure with arylidenemalononitrile, leading to the final product.

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale synthesis. Optimization for yield, purity, and cost-effectiveness is crucial.

Chemical Reactions Analysis

Reactions::

    Oxidation, Reduction, and Substitution: The compound likely undergoes these reactions due to its functional groups.

    Common Reagents and Conditions:

    Major Products: These reactions yield derivatives with modified substituents.

Scientific Research Applications

Versatility::

    Chemistry: Used as a building block for designing novel compounds.

    Biology: Investigated for potential biological activities (e.g., antimicrobial, anti-inflammatory, antitumor).

    Medicine: May have therapeutic applications.

    Industry: Potential use in drug development and materials science.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Uniqueness::

  • Highlighting its uniqueness requires comparing it to similar compounds.
  • Unfortunately, specific similar compounds aren’t mentioned in the available literature.

Properties

Molecular Formula

C19H22N4S2

Molecular Weight

370.5 g/mol

IUPAC Name

7-(azepan-1-yl)-3-benzyl-5-methyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C19H22N4S2/c1-14-20-17(22-11-7-2-3-8-12-22)16-18(21-14)23(19(24)25-16)13-15-9-5-4-6-10-15/h4-6,9-10H,2-3,7-8,11-13H2,1H3

InChI Key

JPLAODWZCLEXMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCCCCC3)SC(=S)N2CC4=CC=CC=C4

Origin of Product

United States

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